molecular formula C18H20ClN3O B2897966 (1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034264-50-9

(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No.: B2897966
CAS No.: 2034264-50-9
M. Wt: 329.83
InChI Key: IUOXMICYPYTHLU-UHFFFAOYSA-N
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Description

(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a complex architecture combining a 4-chlorophenyl-substituted cyclopentane group with a 6,7-dihydropyrazolo[1,5-a]pyrazine scaffold, a structure known to be a privileged scaffold in the design of pharmacologically active agents. The specific molecular framework suggests potential for high-affinity interaction with various biological targets. Researchers can leverage this compound as a key chemical tool for probing biological pathways, particularly in oncology and neurological disorders. Its structural profile indicates potential utility in high-throughput screening campaigns to identify and validate new therapeutic targets. Furthermore, this molecule serves as a valuable intermediate or building block for the synthesis of more complex chemical libraries, accelerating structure-activity relationship (SAR) studies in lead optimization programs. The product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the current scientific literature for the latest findings on this compound class and its mechanisms of action.

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-15-5-3-14(4-6-15)18(8-1-2-9-18)17(23)21-11-12-22-16(13-21)7-10-20-22/h3-7,10H,1-2,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOXMICYPYTHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN4C(=CC=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentyl and chlorophenyl intermediates, followed by their coupling with the dihydropyrazolo[1,5-a]pyrazinyl core. Common reagents used in these reactions include chlorinating agents, cyclopentyl halides, and pyrazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

Scientific Research Applications

Chemistry

In chemistry, (1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and understanding the molecular basis of various biological processes.

Medicine

In medicine, this compound has potential therapeutic applications. It can be explored for its efficacy in treating diseases by targeting specific molecular pathways and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also serve as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This can lead to changes in cellular processes, which can be harnessed for therapeutic or industrial purposes.

Biological Activity

The compound (1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone , identified by its CAS number 2034264-50-9 , has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to comprehensively review its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN3OC_{18}H_{20}ClN_3O, with a molecular weight of 329.8 g/mol . The structure features a cyclopentyl group attached to a 4-chlorophenyl moiety and a dihydropyrazolo core, which contributes to its pharmacological properties.

PropertyValue
CAS Number2034264-50-9
Molecular FormulaC₁₈H₂₀ClN₃O
Molecular Weight329.8 g/mol

The compound's mechanism of action involves interaction with specific receptors or enzymes, potentially modulating their activity. Preliminary studies suggest that it may act as an allosteric modulator for certain G-protein coupled receptors (GPCRs), particularly the mGlu2 receptor, which is implicated in various neurological disorders .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds within the same chemical class. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . These findings suggest that the compound may exhibit similar antimicrobial effects.

Anti-inflammatory and Antitumor Activity

Compounds bearing similar structural motifs have been reported to possess anti-inflammatory and anticancer properties. For example, studies on related pyrazolo compounds indicated their efficacy in inhibiting cell proliferation in various cancer cell lines . The potential for this compound to exert similar effects warrants further investigation.

Case Studies

  • In Vitro Studies : A study conducted on a series of dihydropyrazole derivatives demonstrated their ability to inhibit cell growth in human cancer cell lines. The IC50 values for some derivatives were significantly lower than those of established chemotherapeutic agents, indicating potent anticancer activity .
  • Docking Studies : Computational docking studies have shown that the compound can effectively bind to target proteins involved in inflammation and cancer progression. This binding affinity suggests a mechanism through which the compound may exert its biological effects .
  • Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored through assays measuring its effect on acetylcholinesterase (AChE) and urease activities. Some derivatives showed promising inhibitory effects, which could translate into therapeutic applications for diseases like Alzheimer's and infections requiring urease inhibition .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized in Table 1.

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Bioactivity/Use
(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone C₁₉H₁₈ClN₃O 339.82* 4-Chlorophenyl, cyclopentyl, methanone linkage Not explicitly reported
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one C₂₂H₂₂ClN₃O₃ 411.88 4-Chlorophenyl, 3,4-dimethoxyphenethyl Protein interaction studies
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one C₁₂H₁₀ClN₃O 247.68 4-Chlorophenyl, pyrazolo-pyrazinone core Not explicitly reported
Metconazole C₁₇H₂₂ClN₃O 319.83 4-Chlorophenylmethyl, triazole, cyclopentanol Agricultural fungicide

*Calculated based on molecular formula.

Key Structural Differences

Core Heterocycle: The target compound contains a 6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-one system, whereas analogues like metconazole feature triazole rings. The pyrazolo-pyrazinone core is associated with protein-binding interactions, as observed in crystallographic studies of related molecules .

Substituent Groups: The 4-chlorophenyl group is common across all listed compounds, suggesting its role in enhancing lipophilicity and target binding . The cyclopentyl-methanone linkage in the target compound distinguishes it from the 3,4-dimethoxyphenethyl substituent in the analogue from , which may influence steric hindrance and solubility .

Molecular Weight: The target compound (MW = 339.82) is intermediate in size compared to the larger C₂₂H₂₂ClN₃O₃ analogue (MW = 411.88) and smaller pyrazolo-pyrazinone derivatives (MW = 247.68) . Lower molecular weight often correlates with improved bioavailability.

Q & A

Q. Abiotic Studies :

  • Hydrolysis : Incubate at pH 4–9, 25–50°C, and analyze degradation products via LC-MS .
  • Photolysis : Expose to UV light (λ = 254–365 nm) to simulate sunlight-driven breakdown.

Q. Biotic Studies :

  • Microbial Degradation : Use soil/water microcosms with ¹⁴C-labeled compound to track mineralization .
  • Ecotoxicology : Test acute toxicity (LC50/EC50) in Daphnia magna or algae.

Q. How can the mechanism of action (MoA) be elucidated for this compound in kinase inhibition?

  • Answer : Use a multi-tiered approach :

In Silico Docking : Predict binding affinity to kinase ATP pockets (e.g., using AutoDock Vina).

Biochemical Assays : Measure IC50 in kinase panels (e.g., Eurofins KinaseProfiler®).

Q. Cellular Validation :

  • siRNA knockdown of target kinases to confirm phenotype rescue.
  • Phospho-proteomics to map signaling pathway alterations .

Methodological Notes

  • Contradiction Analysis : Always cross-validate findings with orthogonal methods (e.g., SPR for binding affinity if IC50 data is inconsistent).
  • Data Reproducibility : Pre-register experimental protocols on platforms like Zenodo to enhance transparency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.